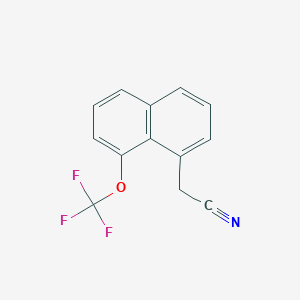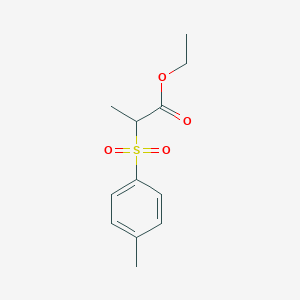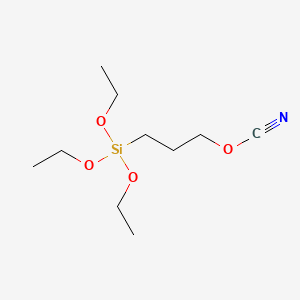
3-(Triethoxysilyl)propyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethoxysilyl)propyl cyanate is an organosilicon compound with the chemical formula C10H21NO4Si. It is a versatile compound used in various fields due to its unique properties, which include the presence of both cyanate and triethoxysilyl functional groups. These groups allow it to participate in a wide range of chemical reactions, making it valuable in industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Triethoxysilyl)propyl cyanate can be synthesized through the reaction of 3-(triethoxysilyl)propylamine with cyanogen bromide. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxysilyl)propyl cyanate undergoes various types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The cyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted cyanates depending on the nucleophile used.
Scientific Research Applications
3-(Triethoxysilyl)propyl cyanate is used in a variety of scientific research applications, including:
Chemistry: As a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: In the modification of surfaces for biosensors and other analytical devices.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Triethoxysilyl)propyl cyanate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds, providing strong adhesion to surfaces. The cyanate group can react with nucleophiles, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl methacrylate
Uniqueness
3-(Triethoxysilyl)propyl cyanate is unique due to the presence of both cyanate and triethoxysilyl functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it more versatile compared to similar compounds that may only have one functional group.
Properties
CAS No. |
94158-46-0 |
|---|---|
Molecular Formula |
C10H21NO4Si |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-triethoxysilylpropyl cyanate |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-12-10-11/h4-9H2,1-3H3 |
InChI Key |
RHZAAYVDJRHENK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC#N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


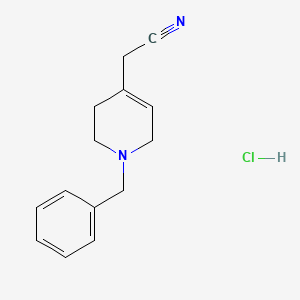

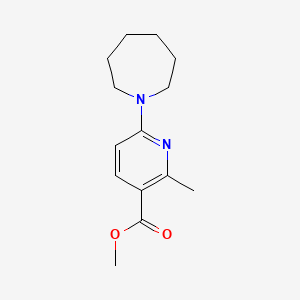
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
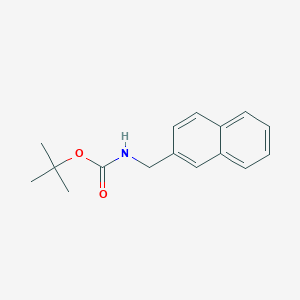


![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)

![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
